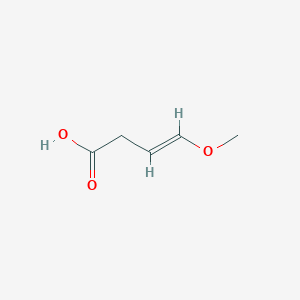
4-Methoxybut-3-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybut-3-enoic acid is an organic compound with the molecular formula C5H8O3. It is characterized by the presence of a methoxy group (-OCH3) attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-buten-2-one with a suitable oxidizing agent to introduce the carboxylic acid functionality. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxybut-3-enoic acid may involve the large-scale oxidation of 4-methoxy-3-buten-2-one using environmentally friendly oxidants. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-Methoxybut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybut-3-enoic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-Methoxybut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxybut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- 4-Methoxybut-2-enoic acid
- 4-Methoxybutanoic acid
- 4-Methoxy-3-buten-2-one
Uniqueness
4-Methoxybut-3-enoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
(E)-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2,4H,3H2,1H3,(H,6,7)/b4-2+ |
InChIキー |
LBCCFAQUFDEKMN-DUXPYHPUSA-N |
異性体SMILES |
CO/C=C/CC(=O)O |
正規SMILES |
COC=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




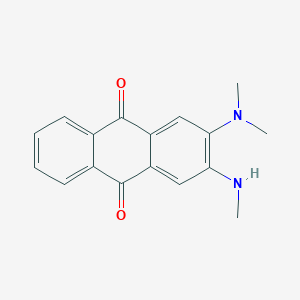
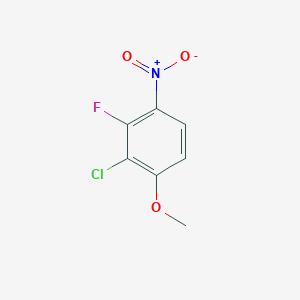
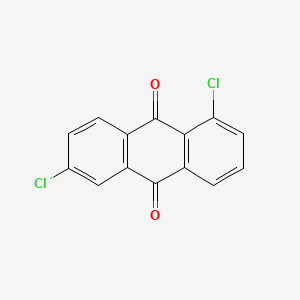
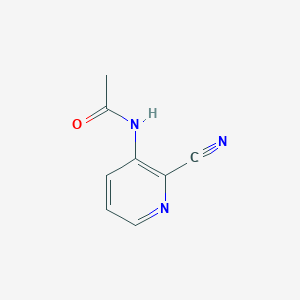

![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
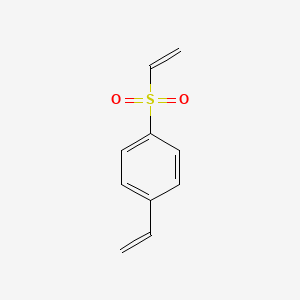
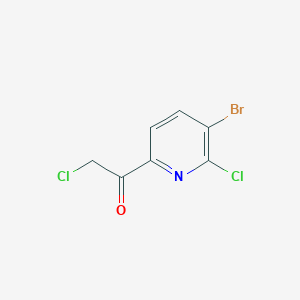
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
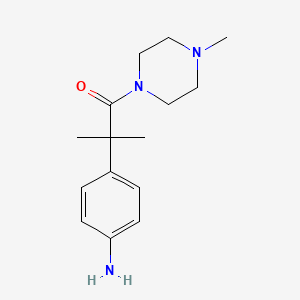
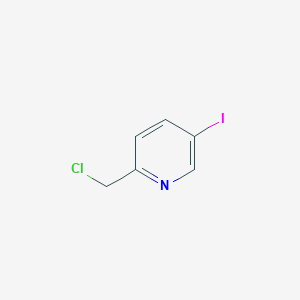
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
